molecular formula C16H12ClF2NO2 B379544 4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one CAS No. 342596-74-1

4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one

Cat. No.: B379544
CAS No.: 342596-74-1
M. Wt: 323.72g/mol
InChI Key: YPHLUJRTMSQQOF-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one is a synthetic azetidin-2-one derivative, also known as a beta-lactam, offered for research purposes. Azetidin-2-ones are a highly studied class of compounds, not only for their classic antibacterial and anti-β-lactamase activities but also for their growing interest as promising agents in other therapeutic areas, including anticancer research . Structurally related 4-substitutedphenyl azetidin-2-one derivatives have demonstrated significant biological potential in scientific studies, showing notable activity against microbial strains and efficacy in in vitro cytotoxicity screenings against cancer cell lines such as MCF-7 (breast cancer) . The core azetidin-2-one structure is typically synthesized via cycloaddition reactions such as the Staudinger synthesis, which involves the reaction between a ketene and an imine . The incorporation of specific substituents, such as halogen and methoxy groups on the phenyl rings, is a common strategy in medicinal chemistry to modulate the compound's biological activity and physicochemical properties . This product, this compound, is intended for use in laboratory research only. It is strictly for non-medical, non-edible applications and must not be used for diagnostic or therapeutic procedures in humans or animals. Researchers are encouraged to investigate its specific mechanism of action, pharmacokinetic properties, and full pharmacological profile.

Properties

IUPAC Name

4-(4-chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2NO2/c1-22-13-8-6-12(7-9-13)20-14(16(18,19)15(20)21)10-2-4-11(17)5-3-10/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHLUJRTMSQQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization using chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one exhibit significant anticancer properties. For instance, studies have shown that azetidine derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that azetidine derivatives with similar structural motifs had IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting promising anticancer activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, which are key players in inflammatory diseases.

Case Study : A research article highlighted the use of azetidine derivatives in models of rheumatoid arthritis, showing a reduction in inflammation markers by up to 50% when treated with these compounds .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial potential of this class of compounds. The presence of halogenated phenyl groups has been linked to enhanced activity against bacterial strains.

Case Study : A study evaluated the antibacterial activity of various azetidine derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship of This compound suggests that modifications to the phenyl rings and the azetidine core significantly influence its biological activity. The presence of electron-withdrawing groups like chlorine and fluorine enhances its potency against cancer cells and pathogens by increasing lipophilicity and facilitating better membrane penetration.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it could inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (Cl, CF₃) and electron-donating groups (MeO) modulate reactivity and biological activity. For instance, trifluoromethyl groups (CF₃) in reduce synthetic accessibility (15% yield) compared to chloro or methoxy derivatives.
  • Stereochemistry : Compounds like (3R,4S)-configured β-lactams highlight the role of stereochemistry in drug design, though racemic mixtures are common in early-stage syntheses.
  • Physical State : Most analogs are oils (e.g., ), while oxadiazole-containing derivatives form solids, likely due to increased crystallinity.

Pharmacological and Functional Comparisons

Anticancer Activity
  • Gem-difluoro motifs are known to enhance metabolic stability and target binding in β-lactams .
Antimicrobial Activity
  • Oxadiazole-containing derivatives (e.g., ) showed potent antibacterial and antifungal activity, with MIC values comparable to reference drugs like ciprofloxacin . The 4-(4-ClPh) and 4-MeOPh groups in these compounds likely contribute to membrane penetration.
  • Pyrazoline-linked azetidinones demonstrated broad-spectrum antimicrobial effects via broth dilution assays, suggesting that hybrid heterocycles enhance efficacy.
Ulcerogenic Potential
  • Para-substituted compounds (e.g., 4-ClPh) in thiazole derivatives exhibited lower ulcer indices (0.58 ± 0.08) compared to meta-substituted analogs, indicating reduced gastrointestinal toxicity. This trend may extend to the target compound due to its para-chloro substitution.

Spectroscopic and Analytical Comparisons

  • IR Spectroscopy : All β-lactams show strong C=O stretching near 1770 cm⁻¹ (e.g., 1774.5 cm⁻¹ in ), confirming the intact lactam ring.
  • NMR Data : Fluorine atoms in the target compound and analogs produce distinct coupling patterns in ¹⁹F NMR, while para-substituted aryl groups result in characteristic aromatic splitting in ¹H NMR .

Biological Activity

The compound 4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one is a member of the azetidinone class, which has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies, emphasizing its pharmacological significance.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H14ClF2N O2
  • Molecular Weight : 323.73 g/mol

The compound features a unique azetidinone ring structure substituted with both chlorophenyl and methoxyphenyl groups, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of azetidinones exhibit significant anticancer properties. For instance:

  • A related compound showed high activity against HT-29 colon cancer cells with an IC50 of 9 nM and MCF-7 breast cancer cells with an IC50 of 17 nM .
  • The compound's structural similarity suggests potential efficacy against similar cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of azetidinones have been explored extensively:

  • Compounds with similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Specific derivatives have been reported to possess high antitubercular activity with MIC values around 3.12 µg/mL against Mycobacterium tuberculosis .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential:

  • It has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), with some derivatives exhibiting IC50 values significantly lower than standard inhibitors .

Synthesis and Evaluation

A series of azetidinones were synthesized using cycloaddition approaches, followed by biological evaluation. The synthesized compounds were subjected to various assays to determine their efficacy against cancer cell lines and bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AnticancerHT-299
AnticancerMCF-717
AntimicrobialSalmonella typhiModerate
AntimicrobialBacillus subtilisStrong
Urease Inhibition-<2.14
AChE Inhibition-<0.63

The biological activities of this compound may be attributed to its ability to interact with various biomolecules:

  • Binding Affinity : Docking studies indicate that the compound interacts effectively with target proteins, influencing their activity.
  • Metabolic Stability : The presence of fluorine atoms enhances metabolic stability, potentially increasing the half-life of the compound in biological systems .

Q & A

Q. Tables

Parameter Value Reference
Crystallographic Space GroupP21/n (Monoclinic)
Unit Cell Volume (ų)2107.09
HPLC Purity>98%
¹⁹F NMR Shift (CF₂)δ −120 to −140 ppm

Q. Notes

  • Avoid commercial suppliers like BenchChem (e.g., ) due to unreliable purity claims.
  • For stereochemical analysis, prioritize peer-reviewed crystallographic data () over vendor-provided specifications.
  • Contradictions in cytotoxicity data () necessitate rigorous metabolite profiling and assay standardization.

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